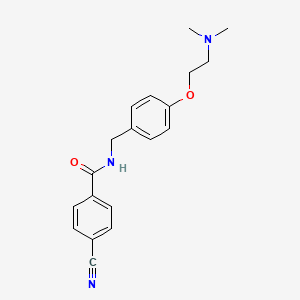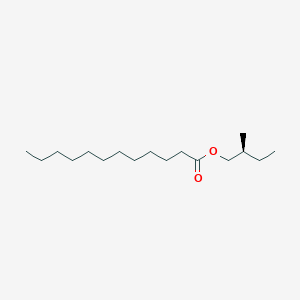
2-Methylbutyl laurate, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a fatty acid ester with the molecular formula C17H34O2 and a molecular weight of 270.4507 . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbutyl dodecanoate can be synthesized through the esterification reaction between dodecanoic acid and 2-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of the solvent, allowing the water produced during the reaction to be continuously removed .
Industrial Production Methods
In industrial settings, the production of 2-Methylbutyl dodecanoate may involve continuous esterification processes using fixed-bed reactors. These reactors allow for the efficient conversion of dodecanoic acid and 2-methylbutanol into the desired ester. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction efficiency and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyl dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanoic acid and 2-methylbutanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-methylbutanol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
2-Methylbutyl dodecanoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Mechanism of Action
The mechanism of action of 2-Methylbutyl dodecanoate involves its interaction with biological membranes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, its ester bond can be hydrolyzed by esterases, releasing dodecanoic acid and 2-methylbutanol, which may exert their own biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutyl dodecanoate: Another fatty acid ester derived from dodecanoic acid and 3-methylbutanol.
Butanoic acid, 2-methyl-, 2-methylbutyl ester: An ester derived from butanoic acid and 2-methylbutanol.
Uniqueness
2-Methylbutyl dodecanoate is unique due to its specific combination of dodecanoic acid and 2-methylbutanol, which imparts distinct physicochemical properties. Its longer carbon chain compared to butanoic acid esters results in different solubility and volatility characteristics, making it suitable for specific applications in fragrances and cosmetics .
Properties
CAS No. |
55195-19-2 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
[(2S)-2-methylbutyl] dodecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-14-17(18)19-15-16(3)5-2/h16H,4-15H2,1-3H3/t16-/m0/s1 |
InChI Key |
FCRFJODFZFEXDE-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H](C)CC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


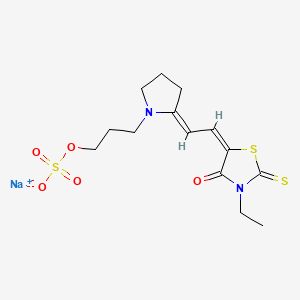

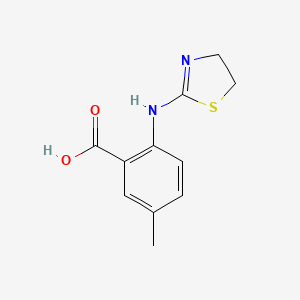

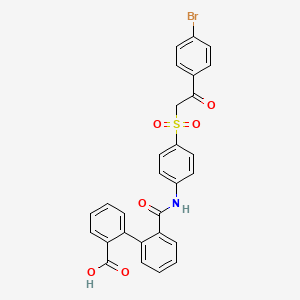
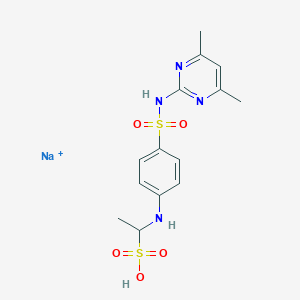
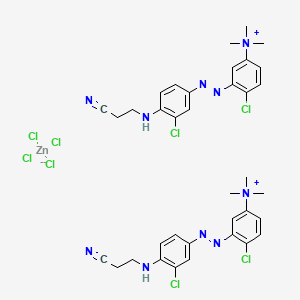




![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)

